Chloro(1,5-cyclooctadiene)rhodium(I) dimer
Overview
Description
Mechanism of Action
Also known as Bis(1,5-cyclooctadiene)dirhodium(I) dichloride, Chloro(1,5-cyclooctadiene)rhodium(I) dimer is a complex compound with a wide range of applications in the field of chemistry .
Target of Action
The primary target of this compound is prochiral alkenes . It acts as a chiral catalyst, capable of asymmetrically hydrogenating certain prochiral alkenes .
Mode of Action
The compound interacts with its targets through a process known as asymmetric hydrogenation . This is a type of chemical reaction where a compound known as a substrate is transformed into a product by the addition of hydrogen .
Biochemical Pathways
The compound is involved in various biochemical pathways, including coupling reactions of 1,3-dienes with activated hydrocarbons . It is also used in the synthesis of other metal ligands for use in catalysis .
Result of Action
The result of the compound’s action is the formation of new compounds through the process of asymmetric hydrogenation . This can lead to the creation of a wide range of products, depending on the specific substrates involved in the reaction .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to air and moisture . Therefore, it should be stored in an inert atmosphere and at room temperature . Furthermore, it is soluble in chloroform, dichloromethane, and methanol, but sparingly soluble in most common solvents .
Biochemical Analysis
Biochemical Properties
Chloro(1,5-cyclooctadiene)rhodium(I) dimer plays a significant role in biochemical reactions due to its ability to act as a catalyst. It interacts with various enzymes and proteins, facilitating reactions that would otherwise be slow or inefficient. For instance, this compound is known to catalyze the hydrogenation of alkenes, a reaction crucial in the synthesis of many organic molecules . The interaction between this compound and these biomolecules typically involves the formation of transient complexes, which lower the activation energy of the reactions.
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell function by modulating various cellular processes, including cell signaling pathways and gene expression. For example, this compound can affect the activity of certain kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . Additionally, this compound has been shown to impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, either inhibiting or activating their activity. For instance, it may inhibit the activity of certain oxidoreductases by binding to their active sites . This binding can lead to changes in the enzyme’s conformation and, consequently, its activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or high temperatures . Over time, the degradation products may have different biochemical activities compared to the parent compound. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, it may exhibit beneficial effects, such as enhanced catalytic activity in biochemical reactions. At high doses, it can be toxic, leading to adverse effects such as oxidative stress and cellular damage . Threshold effects are often observed, where a small increase in dosage can lead to a significant change in the compound’s biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(1,5-cyclooctadiene)rhodium(I) dimer typically involves the reaction of hydrated rhodium trichloride with 1,5-cyclooctadiene in the presence of sodium carbonate in an aqueous ethanol solution. The reaction can be represented as follows :
2RhCl3⋅3H2O+2COD+2CH3CH2OH+2Na2CO3→[Rh(COD)Cl]2+2CH3CHO+8H2O+2CO2+4NaCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Chloro(1,5-cyclooctadiene)rhodium(I) dimer undergoes various types of chemical reactions, including:
Oxidation: It can participate in oxidative addition reactions.
Reduction: It can be reduced to form different rhodium complexes.
Substitution: Ligand substitution reactions are common, where the COD ligand can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Ligands such as phosphines, amines, and carbenes are used in substitution reactions.
Major Products
The major products formed from these reactions include various rhodium complexes that are used as catalysts in organic synthesis .
Scientific Research Applications
Chloro(1,5-cyclooctadiene)rhodium(I) dimer is extensively used in scientific research due to its versatility as a catalyst precursor. Some of its applications include:
Chemistry: It is used in the synthesis of chiral complexes and as a catalyst for coupling reactions, asymmetric hydrogenation, and hydroformylation
Biology: It is used in the study of enzyme mimetics and in the development of new biochemical assays.
Medicine: Research is ongoing into its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
- Bicyclo[2.2.1]hepta-2,5-diene-rhodium(I) chloride dimer
- Chlorobis(cyclooctene)rhodium(I) dimer
- Hydroxy(cyclooctadiene)rhodium(I) dimer
- Dichloro(1,5-cyclooctadiene)ruthenium(II) polymer
Uniqueness
Chloro(1,5-cyclooctadiene)rhodium(I) dimer is unique due to its high catalytic efficiency and versatility in various chemical reactions. Its ability to form stable complexes with a wide range of ligands makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;rhodium;dichloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H12.2ClH.2Rh/c2*1-2-4-6-8-7-5-3-1;;;;/h2*1-2,7-8H,3-6H2;2*1H;;/p-2/b2*2-1-,8-7-;;;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJQCHVMABBNQW-MIXQCLKLSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC=C1.C1CC=CCCC=C1.[Cl-].[Cl-].[Rh].[Rh] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Cl-].[Cl-].[Rh].[Rh] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl2Rh2-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12092-47-6 | |
Record name | Rhodium, di-.mu.-chlorobis[(1,2,5,6-.eta.)-1,5-cyclooctadiene]di- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Di-mu-chloro-bis(hapto-1,5-cyclooctadiene)dirhodium(I) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.949 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BR4HR5Q6M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Chloro(1,5-cyclooctadiene)rhodium(I) dimer and what are its common uses in organic synthesis?
A1: this compound, also known as Bis(1,5-cyclooctadiene)dirhodium(I) dichloride, is a widely used organometallic catalyst precursor. It features two rhodium(I) centers, each coordinated to a 1,5-cyclooctadiene (COD) ligand and bridged by chlorine atoms. [] This air-stable complex acts as a starting point for generating catalytically active rhodium species in various organic reactions. Some notable applications include:
- Cross-Coupling Reactions: The complex is frequently employed in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form new carbon-carbon bonds. []
- Asymmetric Hydrogenations: It serves as a precursor for chiral catalysts used in asymmetric hydrogenations, enabling the synthesis of enantiomerically enriched compounds. []
- Carbonyl Additions: The complex catalyzes carbonyl addition reactions, including the addition of organometallic reagents to aldehydes and ketones. [, ]
- Cyclization Reactions: It facilitates cyclization reactions, including Pauson-Khand reactions, which involve the formation of cyclopentenones from alkenes, alkynes, and carbon monoxide. []
Q2: How does the presence of ketones influence the catalytic activity of this compound in reactions involving vinylarenes and arylaluminum reagents?
A2: Research indicates that ketones play a crucial role in promoting the rhodium-catalyzed addition/elimination of arylaluminum reagents to vinylarenes. [] While the exact mechanism remains under investigation, studies using 1H NMR spectroscopy confirmed that ketones, specifically diisopropyl ketone (2,4-dimethyl-3-pentanone), are reduced to their corresponding alcohols during the reaction. [] This suggests that ketones might be involved in activating the rhodium catalyst or facilitating the transmetalation step with the arylaluminum reagent. The presence of ketones significantly enhances the yield of β-arylated products, demonstrating their importance in these reactions. []
Q3: Can this compound be used to synthesize polymers? If so, can you provide an example?
A3: Yes, this compound effectively catalyzes the polymerization of specific monomers. [] For instance, it efficiently polymerizes 1,5-hexadiyne, resulting in the formation of poly(1,5-hexadiyne) films. [] Spectroscopic studies suggest the polymerization mechanism involves the formation of a five-membered ring within each monomeric unit of the polymer. The resulting poly(1,5-hexadiyne) exhibits high conjugation, displays a metallic lustre, and demonstrates insolubility in common solvents. [] This highlights the potential of the rhodium complex as a catalyst in polymerization reactions.
Q4: What are the structural characteristics of this compound?
A4: this compound (C16H24Cl2Rh2) has a molecular weight of 493.08 g/mol. [] Key structural features include:
- Dimeric Structure: Two rhodium(I) centers are bridged by two chlorine atoms, forming a dimeric structure. []
- Coordination Sphere: Each rhodium atom is coordinated to a bidentate 1,5-cyclooctadiene (COD) ligand in a square planar geometry. []
- Spectroscopic Data: Infrared spectroscopy reveals strong bands at 819 cm-1, 964 cm-1, and 998 cm-1 (Nujol mull). [] 1H NMR analysis shows signals at 4.3 ppm and a broad signal between 2.6 and 1.7 ppm (CDCl3). []
Q5: Are there any concerns regarding the stability and storage of this compound?
A5: While this compound exhibits good air stability, precautions are necessary to maintain optimal catalytic activity. [] The complex is susceptible to slow oxidation upon prolonged air exposure. [] For optimal results, storing the complex under an inert atmosphere at a reduced temperature (2-8 °C) is recommended. [] It's also advisable to prepare fresh catalyst solutions before use to ensure reproducible outcomes in catalytic reactions. []
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